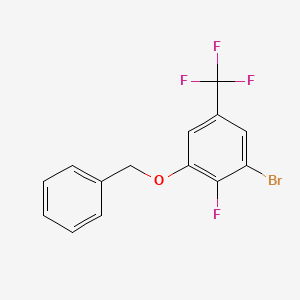![molecular formula C7H9BrN2O B14029282 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL](/img/structure/B14029282.png)
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL is a heterocyclic compound with a molecular formula of C7H9BrN2O
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL typically involves the bromination of 4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
化学反応の分析
Types of Reactions
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazolopyridines.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include hydrogenated pyrazolopyridines.
科学的研究の応用
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-4-OL: Lacks the bromine atom, leading to different reactivity and biological activity.
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL: Chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
Uniqueness
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridin-4-OL is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and form covalent bonds with biological targets .
特性
分子式 |
C7H9BrN2O |
|---|---|
分子量 |
217.06 g/mol |
IUPAC名 |
3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol |
InChI |
InChI=1S/C7H9BrN2O/c8-5-4-9-10-3-1-2-6(11)7(5)10/h4,6,11H,1-3H2 |
InChIキー |
SOLWTEIHQHNEPN-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C=NN2C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



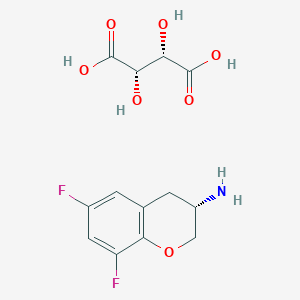
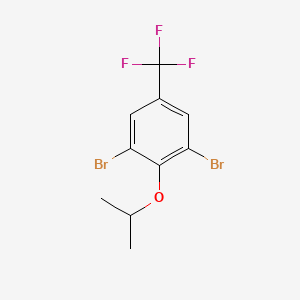
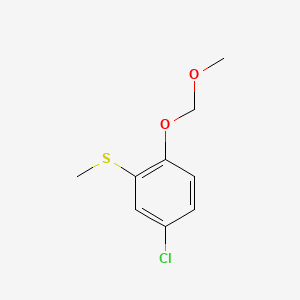

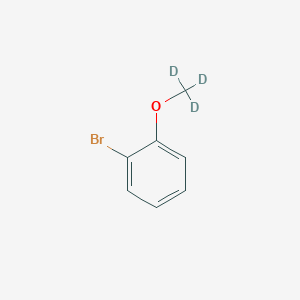
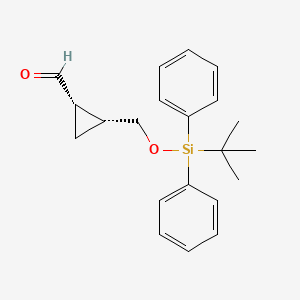

![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)
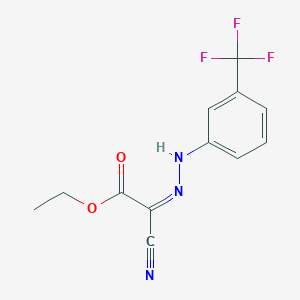
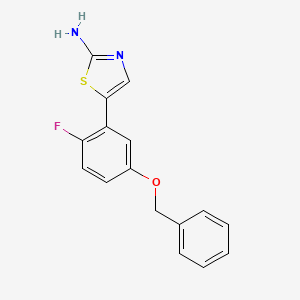
![2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14029262.png)
![tert-butyl N-[2-(6H-benzo[c][1]benzazocin-5-yl)-2-oxoethyl]carbamate](/img/structure/B14029263.png)
